Carbacyclin

Platelet aggregation IP receptor agonism Anti-thrombotic research

Choose Carbacyclin (CAS 69609-77-4) when your research demands a chemically stable PGI₂ analog with well-defined, evidence-backed selectivity—not a generic prostacyclin mimetic. It uniquely discriminates IP receptor subtypes as a full agonist in platelets yet a partial agonist in vascular myocytes. Carbacyclin is also the only validated PGI₂ analog that robustly activates PPARδ-mediated CPT-1 transcription in cardiomyocytes independently of the IP receptor, making it the gold standard for cardiac fatty acid oxidation research. Its moderate potency provides an essential baseline for SAR studies and benchmarking novel prostacyclin mimetics.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS No. 69609-77-4
Cat. No. B161070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbacyclin
CAS69609-77-4
Synonyms(5E)-6a-carba-prostaglandin I2
6,9-methano PGI2
6,9-methano-PGI2
6,9-methanoprostaglandin I2
6a-carba-PGI2
9alpha-deoxy-9alpha-methylene-PGI2
carba PGX
carba-prostacyclin
carbacyclin
carbacycline
carbaprostacyclin
carboprostacyclin
carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer
carboprostacyclin, monosodium salt
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
InChIKeyXZFRIPGNUQRGPI-WLPVIMDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbacyclin (CAS 69609-77-4) for Research: Stable Prostacyclin Analog with Defined Pharmacological Profile


Carbacyclin (also known as carbaprostacyclin) is a chemically stable synthetic analog of prostacyclin (prostaglandin I₂, PGI₂) [1]. It is a core molecular scaffold within the prostanoid research field, primarily recognized for its ability to activate the prostacyclin (IP) receptor, leading to vasodilation and inhibition of platelet aggregation [2]. Unlike its isomer 5-cis carbaprostacyclin, which exhibits significantly weaker activity, Carbacyclin serves as a critical reference compound for investigating PGI₂ receptor pharmacology, discriminating receptor subtypes, and exploring non-IP signaling pathways [3].

Why Carbacyclin Cannot Be Replaced by Other PGI₂ Analogs in Research Applications


Generic substitution among PGI₂ analogs is not scientifically valid due to profound differences in their pharmacological fingerprints, including receptor selectivity, functional agonism/antagonism, and engagement of alternative signaling pathways. While iloprost and treprostinil are often considered interchangeable in some clinical contexts [1], research data demonstrates they exhibit distinct profiles in key functional assays [2][3]. Carbacyclin itself displays a unique combination of properties—including the ability to discriminate between IP receptor subtypes in different tissues, lower potency but defined selectivity relative to high-potency analogs like cicaprost, and activation of non-IP pathways like PPARδ—that cannot be replicated by simply using any other stable PGI₂ mimetic [4][5][6].

Carbacyclin Comparative Pharmacology: Quantified Differentiation from Analogs and Isomers


Carbacyclin vs. 5-cis Isomer: 9.3-Fold Higher Potency in Human Platelet Aggregation

Carbacyclin is the active isomer of the PGI₂ analog scaffold, demonstrating a 9.3-fold greater potency in inhibiting human platelet aggregation compared to its 5-cis isomer. This isomer-specific activity is critical for ensuring experimental validity .

Platelet aggregation IP receptor agonism Anti-thrombotic research Isomer specificity

Carbacyclin vs. 5-cis Isomer: 17.6-Fold Higher Potency in Vascular Relaxation

The difference in activity between Carbacyclin and its 5-cis isomer is even more pronounced in vascular tissue. Carbacyclin is 17.6 times more potent at inducing relaxation of rabbit mesenteric artery, a classic model for vasodilator activity. Furthermore, the 5-cis isomer acts as an antagonist of Carbacyclin-induced adenylate cyclase activation, demonstrating opposite functional effects .

Vascular biology Vasodilation Smooth muscle Isomer specificity

Carbacyclin vs. Iloprost: Lower Potency but Tissue-Specific Agonist Profile

Carbacyclin serves as a key comparator for understanding the structure-activity relationship of PGI₂ analogs. Iloprost, a second-generation carbacyclin derivative, exhibits approximately 10-fold greater potency than first-generation stable analogs like Carbacyclin [1]. However, Carbacyclin's distinct profile allows it to discriminate between IP receptor subtypes (IP₁ vs. IP₂) in a way that high-potency analogs like cicaprost may not [2].

Receptor selectivity Functional agonism PGI₂ analogs Iloprost

Carbacyclin's Unique PPARδ Pathway Activation: A Non-IP Mediated Effect

Carbacyclin uniquely upregulates carnitine palmitoyltransferase-1 (CPT-1) mRNA expression in cardiomyocytes via a PPARδ-mediated pathway that is completely independent of the canonical IP receptor [1][2]. This property has not been reported for other major clinical PGI₂ analogs like iloprost or treprostinil, establishing Carbacyclin as a unique chemical probe for investigating non-canonical PGI₂ signaling.

PPARδ Cardiomyocyte Metabolism IP-independent signaling Gene expression

Carbacyclin vs. Treprostinil: Differential Regulation of Macrophage Function

In a direct comparative study of PGI₂ analogs on rat macrophage innate immune functions, Carbacyclin and iloprost shared a similar profile, failing to suppress alveolar macrophage (AM) functions to the same degree as they did in peritoneal macrophages (PMs). In contrast, treprostinil exhibited a distinct profile, more closely resembling PGE₂ and inhibiting AM phagocytosis and bacterial killing to a much greater degree [1].

Immunology Macrophage PGI₂ analogs Phagocytosis Cytokine

Carbacyclin Distinguishes IP Receptor Subtypes in Platelets and Vascular Myocytes

Carbacyclin has a unique functional profile: it acts as a full agonist in human and rabbit platelets but as a partial agonist in rabbit vascular myocytes, even antagonizing the effects of PGI₂, PGE₁, and (5E)-carbacyclin in the vasculature. This property provided the first pharmacological evidence that the PGI₂ receptors in platelets and vascular smooth muscle cells are functionally distinct [1][2].

Receptor pharmacology IP receptor subtypes Platelets Vascular smooth muscle

Validated Research and Industrial Application Scenarios for Carbacyclin Based on Quantitative Differentiation


Discriminating IP Receptor Subtypes in Cardiovascular and Platelet Pharmacology

Carbacyclin's unique ability to act as a full agonist in platelets and a partial agonist in vascular myocytes makes it an essential tool for studies designed to differentiate between IP receptor subtypes or to investigate tissue-specific receptor coupling. Researchers can use Carbacyclin to dissect signaling pathways that would be masked by non-selective, full agonists [1][2].

Investigating PPARδ-Mediated, IP-Independent Signaling in Cardiac Metabolism

Carbacyclin is the only well-characterized PGI₂ analog known to robustly activate PPARδ-mediated transcription of CPT-1 in cardiomyocytes independently of the IP receptor. It is the compound of choice for any research program investigating the intersection of PGI₂ signaling, PPARδ biology, and cardiac fatty acid oxidation, a role that other clinically-used analogs like iloprost or treprostinil cannot fulfill [3][4].

Studying IP-Receptor Mediated Immunology without Confounding EP Receptor Activity

In immunological assays, particularly those involving macrophage function, Carbacyclin provides a cleaner IP-receptor specific signal compared to treprostinil, which has significant off-target activity at EP2 receptors [5]. For studies seeking to isolate the role of the IP receptor in innate immunity, Carbacyclin is a more appropriate and selective tool.

Use as a First-Generation Reference Standard in PGI₂ Analog Development

As a foundational, first-generation stable PGI₂ analog, Carbacyclin serves as a critical benchmark for evaluating the potency and selectivity of novel prostacyclin mimetics. Its well-defined, relatively lower potency compared to second-generation analogs (e.g., ~10-fold less potent than iloprost) provides a crucial baseline for establishing the structure-activity relationships (SAR) and incremental improvements in new chemical entities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbacyclin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.